2-[(2-Methoxyethyl)amino]-5-(3-nitrophenyl)benzonitrile
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Overview
Description
2-[(2-Methoxyethyl)amino]-5-(3-nitrophenyl)benzonitrile is an organic compound with the molecular formula C16H15N3O3 It is characterized by the presence of a benzonitrile core substituted with a 2-methoxyethylamino group and a 3-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxyethyl)amino]-5-(3-nitrophenyl)benzonitrile typically involves the following steps:
Amination: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The amino group is further reacted with 2-methoxyethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction conditions is essential to maintain product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methoxyethyl)amino]-5-(3-nitrophenyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of aminobenzonitrile derivatives.
Substitution: Formation of substituted benzonitrile derivatives with various functional groups.
Scientific Research Applications
2-[(2-Methoxyethyl)amino]-5-(3-nitrophenyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-[(2-Methoxyethyl)amino]-5-(3-nitrophenyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Methoxyethyl)amino]-5-nitrobenzonitrile
- 2-[(2-Methoxyethyl)amino]-5-cyanobenzonitrile
- 2-[(2-Methoxyethyl)amino]-5-chlorobenzonitrile
Uniqueness
2-[(2-Methoxyethyl)amino]-5-(3-nitrophenyl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 2-methoxyethylamino and 3-nitrophenyl groups allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H15N3O3 |
---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
2-(2-methoxyethylamino)-5-(3-nitrophenyl)benzonitrile |
InChI |
InChI=1S/C16H15N3O3/c1-22-8-7-18-16-6-5-13(9-14(16)11-17)12-3-2-4-15(10-12)19(20)21/h2-6,9-10,18H,7-8H2,1H3 |
InChI Key |
YYUHDHDSIGAVEG-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=C(C=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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